molecular formula C10H19NO2 B15070723 Butyl 3-(azetidin-1-yl)propionate CAS No. 69416-69-9

Butyl 3-(azetidin-1-yl)propionate

Cat. No.: B15070723
CAS No.: 69416-69-9
M. Wt: 185.26 g/mol
InChI Key: BGZYXSKAJHLLNR-UHFFFAOYSA-N
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Description

Butyl 3-(azetidin-1-yl)propanoate is an organic compound that belongs to the class of esters. It features a butyl group attached to a propanoate moiety, which is further linked to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(azetidin-1-yl)propanoate typically involves the esterification of 3-(azetidin-1-yl)propanoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of butyl 3-(azetidin-1-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for easier separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(azetidin-1-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(azetidin-1-yl)propanoic acid and butanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions on the azetidine ring.

Major Products Formed

    Hydrolysis: 3-(azetidin-1-yl)propanoic acid and butanol.

    Reduction: 3-(azetidin-1-yl)propanol.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Butyl 3-(azetidin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-(azetidin-1-yl)propanoate largely depends on its interaction with biological targets. The azetidine ring can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The ester moiety can undergo hydrolysis to release the active azetidine-containing fragment, which can then exert its effects on molecular pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Butyl propanoate: Lacks the azetidine ring, making it less reactive and less versatile in synthetic applications.

    3-(Azetidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an ester, which alters its reactivity and solubility properties.

    Ethyl 3-(azetidin-1-yl)propanoate: Similar structure but with an ethyl group instead of a butyl group, affecting its physical and chemical properties.

Uniqueness

Butyl 3-(azetidin-1-yl)propanoate is unique due to the presence of both the ester and azetidine functionalities. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

69416-69-9

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

butyl 3-(azetidin-1-yl)propanoate

InChI

InChI=1S/C10H19NO2/c1-2-3-9-13-10(12)5-8-11-6-4-7-11/h2-9H2,1H3

InChI Key

BGZYXSKAJHLLNR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCN1CCC1

Origin of Product

United States

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